molecular formula C5H9NO2 B156680 2,2-Dimethoxyethyl isocyanide CAS No. 277300-82-0

2,2-Dimethoxyethyl isocyanide

Cat. No. B156680
M. Wt: 115.13 g/mol
InChI Key: MEGSDTQNBQUWJR-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl isocyanide is a chemical compound that belongs to the class of isocyanides, which are known for their unique reactivity and utility in organic synthesis. Isocyanides are characterized by the presence of a triple bond between a carbon and a nitrogen atom (C≡N), with the carbon atom also bonded to an R group, which in this case is a 2,2-dimethoxyethyl group.

Synthesis Analysis

The synthesis of isocyanides can be achieved through various methods. For example, α-metalated isocyanides can be obtained from isocyanides and bases, and they serve as important intermediates in organic synthesis . Although the papers provided do not directly describe the synthesis of 2,2-dimethoxyethyl isocyanide, they offer insights into the synthesis of related compounds. For instance, the formation of methyl isocyanide from dimethylamine on Pt(111) involves dehydrogenation steps that could be relevant to the synthesis of similar isocyanides .

Molecular Structure Analysis

The molecular structure of isocyanides is influenced by the substituents attached to the isocyanide group. In the case of 2,2-dimethoxyethyl isocyanide, the presence of methoxy groups could affect the electronic properties of the molecule. A theoretical investigation of the structure and vibrational properties of the methyl isocyanide dimer provides insights into how dimerization affects the geometry and vibrational characteristics of isocyanides .

Chemical Reactions Analysis

Isocyanides are versatile reagents in chemical reactions. They can undergo insertion reactions with transition metals, as demonstrated by the reaction of isocyanides with dioxodimesitylmolybdenum(VI) to afford various compounds, including dinuclear mu-oxo eta(2)-iminoacyl complexes . Additionally, α-metalated isocyanides can add to polar double bonds to form heterocycles and serve as synthons for primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanides are closely related to their molecular structure. For example, the electronic properties of a related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, were analyzed using DFT, revealing information about its kinetic stability and reactivity . Such computational studies are crucial for understanding the properties of isocyanides, including 2,2-dimethoxyethyl isocyanide.

Scientific Research Applications

Convertible Isocyanides in Synthesis

2,2-Dimethoxyethyl isocyanide has been applied in the synthesis of complex molecules. A study by Gilley, Buller, and Kobayashi (2007) explored the use of indole-isocyanide, a derivative of 2,2-dimethoxyethyl isocyanide, for the synthesis of pyroglutamic acids and the proteasome inhibitor omuralide, demonstrating its utility in stereocontrolled Ugi reactions (Gilley, Buller, & Kobayashi, 2007).

Isocyanides in Multicomponent Reactions

Isocyanides like 2,2-dimethoxyethyl isocyanide play a crucial role in multicomponent reactions, such as Ugi and Passerini reactions. Linder and Zhu (2010) highlighted the importance of 1‐(2,2‐Dimethoxyethyl)‐2‐isocyanobenzene, a related compound, in such reactions (Linder & Zhu, 2010).

Ligand-Directed Indicators in Protein Studies

Isocyanides are also useful as ligand-directed probes in protein studies. Reedy et al. (1995) used isocyanides to investigate Cu(I) coordination in proteins, demonstrating their potential as tools for understanding metal coordination in biological systems (Reedy, Murthy, Karlin, & Blackburn, 1995).

Catalysis and Organic Synthesis

Isocyanides are involved in catalytic processes and organic synthesis. Research by Delis et al. (1997) on the insertion of isocyanides into the palladium-carbon bond of complexes with bidentate nitrogen ligands demonstrates their role in complex chemical transformations (Delis et al., 1997).

Formation of Heterocycles

2,2-Dimethoxyethyl isocyanide is involved in the synthesis of heterocycles. Yavari, Sabbaghan, and Hossaini (2008) showed that isocyanides react with activated acetylenes to form functionalized dihydrofurans and pyrrol-2-ones, essential in various chemical syntheses (Yavari, Sabbaghan, & Hossaini, 2008).

Main Group Chemistry Applications

Swamy et al. (2016) demonstrated the use of isocyanide in main group chemistry by isolating a Ge(ii) dication stabilized by isocyanides, highlighting the versatility of isocyanides in inorganic chemistry (Swamy et al., 2016).

Metal-Catalyzed C-H Functionalization

Song and Xu (2017) explored the use of isocyanides in metal-catalyzed C-H bond functionalization, emphasizing their role in drug discovery and organic synthesis (Song & Xu, 2017).

Safety And Hazards

Isocyanates, including 2,2-Dimethoxyethyl isocyanide, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .

Future Directions

The use of isocyanides in medicinal chemistry is gaining interest due to their potential in many areas of drug discovery . The hope is to convince medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .

properties

IUPAC Name

2-isocyano-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGSDTQNBQUWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyethyl isocyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L El Kaim, L Grimaud - Tetrahedron, 2009 - Elsevier
The history of isocyanide chemistry goes back to the first synthesis of allyl isocyanide by alkylation of silver cyanide reported by Lieke in 1859. 1 These isomers of cyanides remained …
Number of citations: 293 www.sciencedirect.com
Q Wang, A Dömling - MCR-Based Exploitation and Application of …, 2020 - research.rug.nl
The Ugi-type ractions is by far one of the most powerful tools for reaching high structural diversity and molecular complexity. Ammonia is one of the most produced and consumed …
Number of citations: 0 research.rug.nl

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